molecular formula C14H12N2 B13681066 5-Methyl-2-(1-naphthyl)imidazole

5-Methyl-2-(1-naphthyl)imidazole

Cat. No.: B13681066
M. Wt: 208.26 g/mol
InChI Key: HCZRILADXHYHAP-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-naphthyl)imidazole is a high-purity chemical reagent designed for advanced research and development applications. As a fused heterocyclic compound, its structure, featuring a naphthyl substituent, makes it a valuable scaffold in medicinal chemistry, particularly in the synthesis of novel molecules for pharmacological screening . Imidazole-based compounds are recognized for their versatile biological activities and are frequently investigated as key intermediates in developing therapeutic agents . Beyond life sciences, this compound may also serve as a functional component or precursor in materials science and as a ligand or building block in organometallic chemistry and catalysis . Researchers can utilize it to explore new pathways in organic synthesis and the development of sophisticated functional materials. Disclaimer Regarding Specific Data: Please note that the specific physicochemical properties, detailed mechanisms of action, and comprehensive safety data for this particular compound are not fully available in the searched literature. Researchers are strongly advised to consult specialized chemical databases and perform necessary safety assessments before use. Handling and Safety: This product is labeled "For Research Use Only (RUO)" and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

5-methyl-2-naphthalen-1-yl-1H-imidazole

InChI

InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,15,16)

InChI Key

HCZRILADXHYHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 1 Naphthyl Imidazole and Analogous Systems

Classical Approaches to Substituted Imidazole (B134444) Synthesis

Traditional methods for imidazole synthesis have been foundational in organic chemistry, offering reliable routes to a variety of substituted imidazoles.

Debus-Radziszewski Cyclocondensation and its Variants

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that has been a mainstay for the preparation of imidazoles since its discovery. wikipedia.orghandwiki.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.com The process is known to occur in two main stages: the initial formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with an aldehyde to form the imidazole ring. wikipedia.org While the exact mechanism is not definitively established, this method has been widely used for the commercial production of various imidazoles. wikipedia.orgscribd.com

A significant modification of this reaction involves the substitution of one equivalent of ammonia with a primary amine, which allows for the synthesis of N-substituted imidazoles in good yields. wikipedia.org However, a notable drawback of the original Debus-Radziszewski synthesis is the potential for poor yields and the formation of side products. ijprajournal.com To address these limitations, various catalysts and modified reaction conditions have been explored. For instance, the use of a heterogeneous catalyst like FeCl3/SiO2 under solvent-free conditions has been shown to be a simple and highly efficient method, providing very good yields of imidazoles. nih.govresearchgate.net

The reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonium (B1175870) acetate (B1210297) is a common variant of this synthesis. researchgate.net This approach has been utilized in both conventional heating and microwave-assisted methods, with the latter often demonstrating improved yields and shorter reaction times. ijprajournal.com

Van Leusen Imidazole Synthesis and Mechanistic Insights

The Van Leusen imidazole synthesis provides a powerful and versatile route to imidazoles, particularly for the preparation of 1,4,5-trisubstituted and 1,5-disubstituted imidazoles. nih.govtsijournals.com This method is based on the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org TosMIC is a key reagent containing a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (tosyl group). organic-chemistry.org

The reaction mechanism is understood to proceed via a [3+2] cycloaddition of TosMIC to the polarized double bond of the aldimine under basic conditions. nih.govtsijournals.com This is followed by the elimination of p-toluenesulfinic acid to form a 4-tosyl-2-imidazoline intermediate, which then eliminates a second molecule of p-toluenesulfinic acid to yield the final imidazole product. nih.gov The aldimine can be pre-formed or generated in situ from an aldehyde and an amine, a variation known as the Van Leusen Three-Component Reaction (vL-3CR). organic-chemistry.org It is important to note that the vL-3CR is a stepwise process, as the reaction of aldehydes with TosMIC in the absence of an amine leads to the formation of oxazoles. organic-chemistry.org

Modern Synthetic Strategies for Imidazole Ring Construction

Contemporary approaches to imidazole synthesis often focus on efficiency, atom economy, and the principles of green chemistry. These methods frequently employ multicomponent reactions and advanced catalytic systems.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have become a highly attractive strategy for the synthesis of complex molecules like substituted imidazoles from simple starting materials in a single step. benthamdirect.comrsc.org These reactions offer significant advantages, including reduced waste, time, and energy consumption. scirp.org

In line with the growing emphasis on sustainable chemistry, several catalyst-free and green protocols for imidazole synthesis have been developed. researchgate.net These methods often utilize environmentally benign solvents like water or are conducted under solvent-free conditions. researchgate.netresearchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Another green approach involves the use of a ZSM-11 zeolite catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.govrsc.org This protocol offers excellent yields, short reaction times, and the catalyst can be recycled and reused multiple times without a significant loss of activity. nih.govrsc.org The synergy between high-temperature water and urea (B33335) has also been shown to drive the Debus-Radziszewski multicomponent reaction in a catalyst-free manner. researchgate.net

A wide array of metal catalysts have been employed to facilitate the multicomponent synthesis of imidazoles, often leading to higher yields and milder reaction conditions.

Copper-Catalyzed MCRs: Copper catalysts, such as copper(I) iodide (CuI), have proven to be highly effective in the synthesis of 2,4,5-trisubstituted imidazoles. rsc.orgrsc.org These reactions typically proceed with short reaction times and demonstrate a broad substrate scope. rsc.orgrsc.org Copper-catalyzed [3+2] cycloaddition reactions have also been developed, offering high regioselectivity and utilizing oxygen as a green oxidant. acs.orgnih.gov Furthermore, copper-mediated oxidative C-H functionalization provides a concise route to highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov

Silver-Catalyzed MCRs: Silver catalysts have been utilized in tandem three-component reactions to afford multisubstituted imidazoles. acs.orgnih.gov For instance, a one-pot, silver-catalyzed reaction of amidines, ynals, and carboxylic acids or amines provides an efficient and green method for assembling the imidazole skeleton. acs.orgnih.gov

Rhodium(II)-Catalyzed MCRs: Bimetallic systems, such as a combination of copper(I) and rhodium(II), have been employed in the multicomponent polymerization of imidazole-based cross-conjugated polymers. acs.orgresearchgate.net In this process, a Cu-catalyzed azide-alkyne cycloaddition is followed by a Rh-catalyzed ring-opening/transannulation of the resulting triazole intermediate. acs.org

Other metal catalysts, including erbium triflate, have also been shown to be effective in promoting the multicomponent synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org Bismuth(III) triflate has been reported as a non-toxic and non-corrosive catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. scirp.orgscirp.org

Research Findings on Imidazole Synthesis

Catalyst/MethodReactantsProductKey Features
Debus-Radziszewski 1,2-dicarbonyl, aldehyde, ammonia/amineSubstituted imidazolesClassical, versatile, can be modified for N-substitution. wikipedia.orghandwiki.org
Van Leusen Aldimine, TosMIC1,4,5-trisubstituted imidazoles[3+2] cycloaddition, can be a three-component reaction. nih.govtsijournals.com
Catalyst-Free 2-bromoacetophenone, aldehyde, amine, NH4OAc2,4,5-trisubstituted imidazolesSolvent-free, green chemistry approach. organic-chemistry.org
ZSM-11 Zeolite Benzil, aldehyde, aniline, NH4OAc1,2,4,5-tetrasubstituted imidazolesReusable catalyst, solvent-free, high yield. nih.govrsc.org
CuI Benzil/benzoin, aldehyde, NH4OAc2,4,5-trisubstituted imidazolesRapid, excellent yields. rsc.orgrsc.org
Ag-catalyzed Amidines, ynals, carboxylic acids/aminesMultisubstituted imidazolesOne-pot, tandem reaction, green assembly. acs.orgnih.gov
Cu(I)/Rh(II) Aryl alkynes, azides, aryl nitrilesImidazole-based polymersBimetallic relay catalysis for polymer synthesis. acs.org
Erbium Triflate α-azido chalcones, aldehyde, anilinesHighly substituted imidazolesEfficient Lewis acid catalyst. organic-chemistry.org
Bismuth(III) Triflate Aldehydes, benzil, NH4OAc2,4,5-trisubstituted imidazolesNon-toxic, non-corrosive catalyst. scirp.orgscirp.org
FeCl3/SiO2 Acetal, benzil, NH4OAc/amineMultisubstituted imidazolesHeterogeneous catalyst, solvent-free. nih.gov

Cross-Coupling and Annulation Reactions for Imidazole Formation

The construction of the imidazole core, particularly for highly substituted derivatives like 5-Methyl-2-(1-naphthyl)imidazole, is increasingly accomplished through modern catalytic methods such as cross-coupling and annulation reactions. These techniques offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance. numberanalytics.com

Transition metal catalysis, particularly with palladium (Pd), copper (Cu), and nickel (Ni), is central to many of these synthetic strategies. numberanalytics.combeilstein-journals.org For instance, the condensation of amidines with α-halo ketones is a widely utilized method for creating 2,4-disubstituted imidazoles. orgsyn.org An optimized process involves reacting an α-bromo ketone with an amidine in a mixed aqueous tetrahydrofuran (B95107) (THF) solvent system with potassium bicarbonate as the base, which allows for high yields and purity without the need for column chromatography. orgsyn.orgresearchgate.net This approach is robust and scalable for producing a variety of 2,4-disubstituted imidazoles. orgsyn.org

Nickel-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkenylation of the imidazole ring. nih.govelsevierpure.comrsc.orgresearchgate.net The C-H coupling of imidazoles with phenol (B47542) derivatives can be achieved using a catalytic system of Ni(OTf)₂/dcype in t-amyl alcohol. nih.govelsevierpure.com This methodology allows for the direct formation of C-C bonds at the C2 position of the imidazole ring, a key step for introducing substituents like the naphthyl group. nih.govelsevierpure.comrsc.orgresearchgate.net The use of a tertiary alcohol as the solvent is critical for the success of this reaction and enables the use of air-stable nickel(II) salts as catalyst precursors. nih.govelsevierpure.comrsc.org

Annulation reactions provide another elegant route to the imidazole core. A ruthenium(II)-catalyzed [4+2] annulation of 2-alkenylimidazoles with maleimides can produce complex imidazo-fused polyheterocycles. researchgate.net Similarly, copper-catalyzed [3+2] cycloaddition reactions using oxygen as an oxidant can yield multisubstituted imidazoles with high regioselectivity. organic-chemistry.org Gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides also provides an atom-economical pathway to fully substituted 4-aminoimidazoles. organic-chemistry.org Another approach involves the reaction of terminal alkynes with amidines, catalyzed by copper, to regioselectively synthesize 1,2,4-trisubstituted imidazoles. organic-chemistry.org

Catalytic SystemReaction TypeSubstratesKey Features
Ni(OTf)₂ / dcype / K₃PO₄ C-H ArylationImidazoles, Phenol derivativesFirst Ni-catalyzed C-H/C-O arylation of imidazoles. nih.govelsevierpure.com
Ni(OTf)₂ / dcypt / K₃PO₄ C-H AlkenylationImidazoles, Enol derivativesEffective for C-H alkenylation of various azoles. nih.govrsc.org
CuCl₂·2H₂O / Pyridine DiaminationTerminal Alkynes, AmidinesRegioselective synthesis of 1,2,4-trisubstituted imidazoles. organic-chemistry.org
FeCl₃ / I₂ Aerobic Oxidative CouplingAmidines, ChalconesHigh regioselectivity and yields for tetrasubstituted imidazoles. organic-chemistry.org
Ru(II) complexes [4+2] Annulation2-Alkenylimidazoles, MaleimidesAccess to complex imidazo-fused polyheterocycles. researchgate.net

Alkylation and Derivatization Routes for Imidazole Rings

Once the imidazole ring is formed, alkylation and other derivatizations are key steps to introduce substituents at specific positions, such as the methyl group at C5 in the target compound. The regioselectivity of these reactions is a critical consideration, especially in unsymmetrically substituted imidazoles. otago.ac.nz

N-alkylation is a common derivatization, and various methods have been developed to control its outcome. nih.gov The reaction of 1-(naphthalen-2-ylmethyl)imidazole with dibromoalkanes in refluxing acetonitrile (B52724) is a method used to synthesize bis-imidazolium salts, demonstrating a typical N-alkylation procedure. nih.gov The use of solid-base catalysts, such as alkali-metal doped carbons, can promote the N-alkylation of imidazole under solvent-free conditions, with ultrasound activation significantly increasing yields. rsc.org For unsymmetrical imidazoles, the regioselectivity of N-alkylation is influenced by electronic and steric factors of the substituents on the ring, the nature of the alkylating agent, and the reaction medium. otago.ac.nz In basic media, electron-withdrawing groups at the C4(5)-position direct the alkylation to the more remote nitrogen atom, primarily through an inductive effect. otago.ac.nz Steric hindrance from bulky substituents or large alkylating agents also plays a significant role, favoring substitution at the less hindered nitrogen. otago.ac.nz

Direct C-H functionalization offers a powerful alternative to traditional methods for derivatizing the imidazole core. nih.gov Sequential, regioselective C-H arylation of all three C-H bonds of the imidazole ring has been achieved, enabled by the use of a transposable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. nih.gov This strategy allows for the controlled synthesis of complex mono-, di-, and triarylimidazoles from simple starting materials. nih.gov This method is compatible with 2-alkyl and 2-dialkylamino substituted imidazoles, showcasing its versatility. nih.gov

Derivatization MethodReagents/CatalystPosition(s) FunctionalizedKey Aspects
N-Alkylation Alkyl halides, BaseN1 or N3Regioselectivity depends on steric/electronic effects and reaction conditions. otago.ac.nz
N-Alkylation 1-Bromobutane, Cs⁺-Norit Carbon, UltrasoundN1Green, solvent-free procedure with high yields. rsc.org
Sequential C-H Arylation Pd-catalysis, SEM-protecting groupC2, C4, C5Allows for regioselective introduction of multiple aryl groups. nih.gov
C-H Iodination N-Iodosuccinimide (NIS) or I₂C2, C4, C5Multiple iodinations can occur; can be controlled. youtube.com
C-H Lithiation/Derivatization n-BuLi, ElectrophilesC2 (most acidic), C5Stoichiometric metalation followed by reaction with electrophiles. youtube.com

Mechanistic Investigations of Imidazole Formation Pathways

Understanding the mechanisms of imidazole synthesis is crucial for optimizing reaction conditions and controlling product outcomes. Research has focused on elucidating the key intermediates, transition states, and the role of catalysts in these complex transformations.

Elucidation of Key Intermediates and Transition States

The classic Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is thought to proceed in stages. wikipedia.orgrasayanjournal.co.in The initial step is believed to be the formation of a diimine from the reaction of the dicarbonyl compound with two molecules of ammonia. wikipedia.org This diimine intermediate then condenses with the aldehyde to form the imidazole ring, although the exact mechanism remains a subject of investigation. wikipedia.orgyoutube.com

In more modern syntheses, such as copper-catalyzed methods, the proposed mechanisms involve a series of catalytic cycles. For the synthesis of aryl imidazoles from ketones, a proposed pathway begins with the oxidation of Cu(I) to Cu(II), which then complexes with ammonia. nih.gov This complex reacts with the ketone substrate to form an intermediate A , which then loses a proton to form B . A subsequent disproportionation and NH₂ insertion lead to intermediate C , followed by C-Cu bond cleavage to yield D . Ammonia addition to D forms E , which dehydrates to F . Concurrently, an aldehyde is formed via C-C bond cleavage of the initial ketone. Finally, a nucleophilic addition of this aldehyde to intermediate F , followed by dehydration, yields the imidazole product. nih.gov

Computational studies, often using density functional theory (DFT), have provided deeper insights into reaction pathways. In the imidazole-catalyzed cyclization of peptides, two main pathways were investigated. nih.gov In one, imidazole acts as a nucleophilic catalyst, forming an acyl-imidazole intermediate. In the other, it acts as a general base. The calculations revealed that imidazole catalyzes the reaction through a concerted mechanism where it deprotonates an alcohol, which then acts as a nucleophile. nih.gov The transition state for this concerted deprotonation and nucleophilic attack represents the rate-limiting step. nih.gov

Role of Catalysts and Reaction Conditions in Regioselectivity and Efficiency

In metal-catalyzed reactions, the Lewis acidity of the metal center often plays a key role. For example, in the synthesis of tetrasubstituted imidazoles, it is proposed that iron acts as a Lewis acid to activate carbonyl groups toward nucleophilic attack. rsc.org Similarly, zinc-based heterogeneous catalysts are effective due to their non-toxic, affordable, and reusable nature. researchgate.net In nickel-catalyzed C-H arylations, the combination of the nickel salt, a specific phosphine (B1218219) ligand (like dcype), and a base in a tertiary alcohol solvent is crucial for high efficiency. nih.govelsevierpure.comresearchgate.net The ligand choice can dramatically affect the reaction outcome; for instance, switching from dcype to dcypt facilitates C-H alkenylation instead of arylation. nih.govrsc.org

Reaction conditions such as solvent, temperature, and the nature of the base are also critical. In the condensation of amidines and α-halo ketones, using a mixed aqueous/organic solvent system like THF/water was found to be superior to anhydrous conditions or other solvents. orgsyn.org The choice of a mild base like potassium bicarbonate was optimal as it only neutralizes the acid produced during the reaction, preventing unwanted side reactions. orgsyn.org Microwave irradiation has also been employed to accelerate reactions, leading to shorter reaction times, cleaner processes, and often higher yields under solvent-free or minimal solvent conditions. rasayanjournal.co.in For instance, the synthesis of imidazoles from 2-bromo-1-(substituted phenyl)ethanone and various amides is highly efficient under microwave irradiation in the presence of a phase transfer catalyst like triethyl benzyl (B1604629) ammonium chloride (TEBA). rasayanjournal.co.in

The regioselectivity of substitution on the imidazole ring is also heavily influenced by reaction conditions. numberanalytics.com In the N-alkylation of unsymmetrical imidazoles, performing the reaction in a basic medium favors an Sₙ2cB mechanism on the imidazole anion, where electronic effects dominate. otago.ac.nz In neutral, ethanolic conditions, the reaction proceeds via an Sₙ2' process on the free base, where the tautomeric equilibrium of the imidazole ring can become the controlling factor, sometimes overriding expected electronic effects. otago.ac.nz

FactorInfluence on Imidazole SynthesisExample(s)
Catalyst Controls reaction pathway, enhances rate and selectivity. numberanalytics.comrsc.orgNi(II)/phosphine: C-H arylation/alkenylation nih.govelsevierpure.com; Cu(I)/Cu(II): Cycloadditions, oxidative couplings organic-chemistry.orgnih.gov; ZnFe₂O₄ NPs: Lewis acid catalysis. rsc.org
Ligand Fine-tunes catalyst activity and selectivity.dcype vs. dcypt on Nickel catalyst switches reaction from arylation to alkenylation. nih.gov
Solvent Affects solubility, reaction rates, and mechanism. orgsyn.orgt-amyl alcohol: Critical for Ni-catalyzed C-H activation elsevierpure.com; aqueous THF: Optimal for amidine/α-halo ketone condensation. orgsyn.org
Base Neutralizes acid byproducts, influences nucleophilicity and mechanism.K₂CO₃/K₃PO₄: Common in cross-coupling nih.gov; KHCO₃: Mild base for preventing side reactions. orgsyn.org
Temperature Influences reaction rate and can affect selectivity.Higher temps accelerate condensation in aqueous THF. orgsyn.org
Energy Source Can accelerate reactions and improve efficiency.Microwave irradiation: Promotes rapid, clean synthesis. rasayanjournal.co.in

Reactivity and Chemical Transformations of 5 Methyl 2 1 Naphthyl Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is generally susceptible to electrophilic attack due to its π-excessive nature. uobabylon.edu.iqnih.gov Nucleophilic substitutions are also possible, particularly on activated or halogenated imidazole rings. researchgate.netrsc.org

The nitrogen atoms in the imidazole ring are primary sites for reactions like alkylation. The imino hydrogen at the N-1 position is acidic and can be deprotonated by a base, allowing for subsequent alkylation. uobabylon.edu.iq In non-symmetrically substituted imidazoles, alkylation can result in a mixture of N-1 and N-3 substituted isomers. For instance, the alkylation of 2-methyl-5-nitroimidazole (B138375) is a known process for creating potent antiprotozoal agents. nih.gov

A common method for N-alkylation involves reacting the imidazole with an alkyl halide in the presence of a base. This strategy is employed in the synthesis of various pharmacologically active molecules. For example, a key step in the total synthesis of Phentolamine, an α-adrenergic receptor antagonist, involves the N-alkylation of a diarylamine precursor with 2-(chloromethyl)-1H-imidazole. acs.org Similar reactions, such as N-allylation, can be achieved using allyl halides. youtube.com

Table 1: Representative N-Alkylation Reactions of Imidazole Derivatives Note: This table presents general reactions for imidazole derivatives, which are analogous to the expected reactivity of 5-Methyl-2-(1-naphthyl)imidazole.

ReactantReagentConditionsProduct TypeReference
ImidazoleMethyl IodideBase (e.g., KOH)N-Methylimidazole uobabylon.edu.iq
2-Substituted Naphtho[2,3-d]imidazoleEthyl IodideBase (e.g., KOH)1-Ethyl-2-substituted-naphtho[2,3-d]imidazole psu.edu
Diarylamine Precursor2-(chloromethyl)-1H-imidazoleNot SpecifiedN-Alkylated Imidazole (Phentolamine Synthesis) acs.org

Electrophilic substitution at the carbon atoms of the imidazole ring typically occurs at the C-4 or C-5 positions, which are electronically enriched. uobabylon.edu.iqnih.gov In this compound, the C-5 position is blocked by a methyl group, directing potential electrophilic attack to the C-4 position. Common electrophilic substitution reactions include nitration and halogenation. Nitration of imidazole itself with nitric acid in the presence of sulfuric acid yields a mixture of 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq

Halogenation is also a feasible transformation. The reaction of imidazoles with bromine can lead to polybrominated products, while iodination can be achieved with iodine in an alkaline solution. uobabylon.edu.iq For more controlled substitutions, N-protected halogenoimidazoles can be used, where nucleophiles can displace a halogen atom, typically at the C-2 or C-5 position depending on the specific substrate and protecting groups. rsc.org Nucleophilic substitution at carbon centers is generally less common unless the ring is activated by electron-withdrawing groups or a leaving group is present. sci-hub.se

Reactions Involving the Naphthyl Moiety

The naphthalene (B1677914) ring system has its own distinct reactivity profile, which is modulated by the attached 5-methyl-1H-imidazol-2-yl substituent.

The naphthalene ring undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by existing substituents. The imidazole group is generally considered an electron-withdrawing and deactivating group in the context of electrophilic aromatic substitution, which would direct incoming electrophiles primarily to the peri-position (C-8) and other positions on the remote ring. libretexts.org Conversely, for nucleophilic aromatic substitution, electron-withdrawing groups activate the ring, making it more susceptible to attack by nucleophiles. youtube.com Reactions on the naphthalene moiety of naphthyl-imidazole compounds can occur, including oxidation, reduction, and substitution, under appropriate conditions.

The fusion of the imidazole and naphthalene ring systems creates an extended π-conjugated molecule. This conjugation influences the electronic and photophysical properties of the compound. Research on similar naphthalene-phenanthro[9,10-d]imidazole-based molecules has shown that the extended π-conjugation leads to tunable luminescence properties. rsc.org The electronic communication between the two ring systems can facilitate self-assembly into various superstructures with distinct morphologies and emission colors, highlighting the potential for these systems in materials science and optoelectronics. rsc.org This conjugation is also critical for the biological activity of some derivatives, where the planar structure allows for intercalation with DNA.

Ring Transformations and Degradation Studies

Literature specifically detailing the ring transformation or degradation of this compound is limited. However, the general chemistry of imidazoles provides some insight into potential pathways. Imidazole rings are generally stable but can be opened under harsh conditions. For example, reaction with benzoyl chloride in the presence of sodium hydroxide (B78521) can cleave the imidazole ring to yield N,N'-dibenzoyl-diaminoethylene derivatives. uobabylon.edu.iq

While the synthesis of fused imidazoles via ring transformation of other heterocycles like oxazoles is a known strategy, rsc.org the reverse process or other transformations of a stable, pre-formed naphthyl-imidazole system are not well-documented. Similarly, studies on the degradation of this specific compound are not readily found in the surveyed literature.

Research on the Catalytic Activities of this compound Remains Limited

Extensive research into the specific organocatalytic properties of the chemical compound this compound has yielded limited publicly available scientific literature. While the broader class of imidazole derivatives is well-documented for its diverse catalytic applications, detailed studies focusing explicitly on the reactivity and chemical transformations of this particular molecule are not readily found.

The imidazole scaffold is a cornerstone in the field of organocatalysis, with its derivatives participating in a wide array of chemical reactions. The imidazole ring can function through various catalytic modes, including as a nucleophilic catalyst or by engaging in acid-base catalysis. These mechanisms are fundamental to many synthetic transformations.

However, specific research findings, including detailed mechanistic studies and data on the catalytic performance of this compound, are not present in the currently accessible body of scientific research. Therefore, a comprehensive discussion on its specific roles in acid-base catalysis or nucleophilic catalysis pathways, supported by experimental data, cannot be provided at this time.

Further investigation and publication in peer-reviewed journals would be necessary to fully characterize the catalytic potential of this compound.

Scientific Literature Lacks Detailed Coordination Chemistry Studies on this compound

Despite a thorough search of available scientific literature, detailed research on the coordination chemistry of the specific compound this compound and its metal complexes is not available. While extensive information exists for the broader class of imidazole and naphthyl-containing ligands, data focusing solely on the coordination modes, synthesis of various metal complexes, and structural elucidation principles for this compound is scarce.

General principles of coordination chemistry suggest that this compound would likely act as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on one of the nitrogen atoms of the imidazole ring. The presence of the methyl and naphthyl groups would introduce specific steric and electronic effects, influencing the stability and geometry of any resulting metal complexes. However, without specific studies on this particular ligand, any further discussion would be speculative and not based on the required detailed research findings.

The synthesis of transition metal complexes with this ligand would be expected to follow standard procedures, involving the reaction of the ligand with a metal salt in a suitable solvent. Similarly, the formation of coordination polymers or metal-organic frameworks (MOFs) would be theoretically possible, depending on the coordination behavior of the ligand and the chosen metal ion. The structural elucidation of any such complexes would employ a range of spectroscopic and crystallographic techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.

However, the absence of specific experimental data, such as detailed coordination modes, characterization of synthesized complexes with various d-block metals (Cu(II), Ni(II), Zn(II), Pd(II), Pt(II), Co(II), Fe), or reports on the formation of coordination polymers and MOFs involving this compound, prevents the construction of a scientifically accurate and detailed article as per the requested outline.

Further experimental research is required to elucidate the specific coordination chemistry of this compound and its potential to form novel metal complexes and extended structures. Until such research is published, a comprehensive and authoritative article on this specific topic cannot be generated.

Structural Elucidation Principles of Metal Complexes

Coordination Geometries and Stereochemistry

For instance, in complexes with first-row transition metals, tetrahedral or distorted tetrahedral geometries might be favored for smaller metal ions or when other bulky co-ligands are present. Octahedral geometries could be possible with less sterically demanding co-ligands. The stereochemistry of these complexes would be dictated by the arrangement of the this compound ligands and any other ligands in the coordination sphere.

Bonding Analysis within Coordination Spheres

A definitive bonding analysis for metal complexes of this compound requires spectroscopic and computational studies that have not yet been reported. Generally, the bond between the imidazole nitrogen and the metal ion is primarily a σ-dative bond. The electronic nature of the substituents on the imidazole ring can modulate the donor strength of the ligand. The methyl group at the 5-position is an electron-donating group, which would be expected to increase the electron density on the imidazole ring and enhance its σ-donating ability. Conversely, the large π-system of the naphthyl group at the 2-position could participate in π-interactions with the metal d-orbitals, although the steric hindrance might affect the ideal orbital overlap.

Electronic Structure and Stability of Metal Complexes

The electronic structure and stability of metal complexes with this compound are yet to be experimentally determined. The stability of such complexes in solution would be quantified by their formation constants, which are influenced by factors such as the nature of the metal ion, the solvent system, and the chelate effect if the ligand were to act as a bidentate ligand (which is unlikely in this case as it is a monodentate ligand).

Applications and Research Significance

Potential in Medicinal Chemistry

The fusion of the imidazole (B134444) and naphthalene (B1677914) ring systems in 2-naphthyl-imidazoles has been explored for various therapeutic purposes. These compounds have shown promise as:

Anticancer Agents: A number of studies have reported the anticancer activity of 2-naphthyl-imidazole derivatives. ontosight.ainih.gov The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as kinases. nih.govnih.gov The planar naphthalene moiety can intercalate into DNA, while the imidazole ring can form crucial hydrogen bonds with the target protein.

Antimicrobial and Antifungal Agents: Imidazole-based compounds are well-known for their antimicrobial properties. ontosight.aiclinmedkaz.org The addition of a lipophilic naphthalene group can enhance the ability of these compounds to penetrate microbial cell membranes, leading to improved efficacy.

Anti-inflammatory Agents: Some imidazole derivatives exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX). nih.gov The structural features of 2-naphthyl-imidazoles make them potential candidates for the development of new anti-inflammatory drugs.

The presence of the 5-methyl group in this compound could further modulate these biological activities by influencing the compound's binding affinity and pharmacokinetic properties. acs.org

Potential in Materials Science

The photophysical properties of the naphthalene ring make 2-naphthyl-imidazole derivatives interesting candidates for applications in materials science. These include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the naphthalene moiety suggests that these compounds could be used as emitters or host materials in OLEDs. The imidazole group can also contribute to the charge transport properties of the material.

Fluorescent Probes: The sensitivity of the naphthalene fluorescence to its local environment could be exploited in the design of fluorescent sensors for the detection of specific ions or molecules.

Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in these and other areas of chemical science.

Theoretical and Computational Investigations of 5 Methyl 2 1 Naphthyl Imidazole

Quantum Chemical Methodologies for Molecular System Characterization

The characterization of molecular systems like 5-Methyl-2-(1-naphthyl)imidazole heavily relies on quantum chemical methodologies. These computational techniques provide a framework to understand and predict the chemical and physical properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to their lowest energy state. mdpi.comiucr.org DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-311++G(d,p), are instrumental in determining the most stable conformation of a molecule. nih.govnih.gov This process involves minimizing the energy of the molecule with respect to all geometrical parameters without imposing symmetry constraints. mdpi.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity. mdpi.comiucr.org For instance, in related imidazole (B134444) derivatives, DFT has been used to compare optimized structures with experimental data, showing good agreement. iucr.org

Wavefunction-Based Methods for Electronic Properties

While DFT is a workhorse for geometry optimization, wavefunction-based methods, another pillar of quantum chemistry, are often employed to obtain highly accurate electronic properties. These ab initio methods, which are based on the Schrödinger equation, provide a detailed description of the electronic wavefunction. Although computationally more demanding than DFT, they can offer a more precise picture of the electronic distribution and excited states. For complex molecules, a combination of DFT for geometry and wavefunction-based methods for single-point energy calculations can be a practical approach.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. A thorough analysis of the electronic landscape of this compound provides invaluable insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucsb.eduwikipedia.org The HOMO represents the ability of a molecule to donate an electron, making it a nucleophilic center, while the LUMO signifies its capacity to accept an electron, indicating an electrophilic site. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.commdpi.com This energy gap is also instrumental in understanding charge transfer interactions within the molecule. researchgate.netirjweb.com For example, in a study on an imidazole derivative, a large HOMO-LUMO gap of 4.4871 eV was indicative of significant intramolecular charge transfer and high stability. irjweb.com

Table 1: Frontier Molecular Orbital Properties of an Imidazole Derivative

ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
HOMO-LUMO Gap (ΔE)4.4871

This table presents the HOMO and LUMO energies and the resulting energy gap for a studied imidazole derivative, as calculated by the B3LYP/6-311G(d,p) method. A larger gap generally signifies greater molecular stability. irjweb.com

The analysis of the HOMO-LUMO gap is often complemented by the calculation of global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov This visual representation provides an intuitive understanding of where a molecule is most likely to interact with other chemical species. nih.govrsc.org

Natural Bond Orbital (NBO) Analysis and Charge Transfer Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netwikipedia.org It translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. wisc.edu A key aspect of NBO analysis is the study of donor-acceptor interactions, which reveal the extent of electron delocalization and intramolecular charge transfer. wisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stabilization energy associated with these charge transfer events. wisc.edu This analysis is crucial for understanding hyperconjugative effects and the nature of chemical bonds, which can range from purely covalent to highly ionic. wikipedia.org For instance, NBO analysis can determine the charge distribution on different atoms, highlighting the most electropositive and electronegative centers within the molecule. researchgate.net

Dipole Moment and Polarizability Calculations

The dipole moment (µ) is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. For this compound, the dipole moment would be influenced by the electron-donating methyl group and the electron-withdrawing imidazole ring, as well as the large, polarizable naphthyl group. Calculations would reveal the magnitude and direction of the dipole moment vector, indicating the molecule's behavior in an external electric field and its tendency to align with polar solvents.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The large π-conjugated system of the naphthyl and imidazole rings in this compound suggests a significant polarizability. Computational methods can determine the average polarizability (α_iso) and the anisotropy of polarizability (α_aniso), which are important for predicting non-linear optical (NLO) properties and Raman scattering intensities. For instance, studies on similar imidazole derivatives have shown that their NLO behavior can be significantly greater than that of standard materials like urea (B33335). researchgate.net

The following table illustrates the type of data that would be generated from such a computational study. The values are hypothetical and serve as an example of typical results for a molecule of this nature.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Unit
Dipole Moment (µ) 3.5 Debye
Isotropic Polarizability (α_iso) 30.2 ų

Computational Prediction of Spectroscopic Signatures (Methodology, not data)

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between the molecular structure and its experimental spectra.

The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry. faccts.de The process begins with the optimization of the molecule's geometry to find its minimum energy structure, typically using DFT methods. nih.gov Following optimization, a vibrational frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). faccts.denih.gov

IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman activities are determined from the derivatives of the polarizability. nih.gov For a vibration to be IR active, it must cause a change in the molecular dipole moment. For a vibration to be Raman active, it must cause a change in the molecular polarizability. faccts.de Advanced methods can also account for anharmonicity, which can improve the accuracy of the predicted frequencies compared to experimental data. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. respectprogram.orgnih.gov This approach calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. nih.gov The calculation provides the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band. rsc.org

The methodology involves first obtaining the optimized ground-state geometry of the molecule. Then, a TD-DFT calculation is performed to compute the vertical excitation energies. acs.org Analysis of the molecular orbitals involved in the most significant electronic transitions (e.g., HOMO to LUMO) can characterize them as π → π* or n → π* transitions, providing insight into the nature of the electronic structure. nih.govrsc.org The influence of solvents can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rsc.orgyoutube.comaip.org The methodology first requires an accurate geometry optimization of the molecule. Then, the GIAO method is used to compute the isotropic magnetic shielding tensors (σ) for each nucleus in the presence of a magnetic field. acs.org

To obtain the final chemical shifts (δ), the calculated shielding value of a reference compound, such as tetramethylsilane (B1202638) (TMS), is subtracted from the shielding value of the nucleus of interest (δ = σ_ref - σ_iso). youtube.com This procedure is performed for both ¹H and ¹³C nuclei to predict the complete NMR spectrum. The choice of the functional and basis set can impact the accuracy, and multi-standard approaches have been developed to improve precision. acs.orgacs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, which can be difficult to observe experimentally. fossee.in This is particularly valuable for understanding the synthesis of complex molecules like substituted imidazoles. bohrium.comresearchgate.netnih.gov

A key aspect of studying a reaction mechanism is identifying the transition state (TS) , which is the highest energy point along the reaction pathway. fossee.in Computationally, a transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de Various algorithms can be used to locate this TS structure.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.denumberanalytics.com The IRC is the minimum energy path that connects the transition state to the reactants and products on the potential energy surface. scm.comresearchgate.net By following this path downhill from the TS in both the forward and reverse directions, one can confirm that the located transition state correctly connects the desired reactants and products, thus validating the proposed reaction step. uni-muenchen.descm.com This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction. fossee.in

Table 2: List of Compound Names

Compound Name
This compound
Tetramethylsilane (TMS)

Energy Profiles and Rate Constant Predictions

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific theoretical and computational studies focused on the energy profiles and rate constant predictions for the compound This compound .

While computational chemistry is a powerful tool for investigating reaction mechanisms, thermodynamic stability, and kinetic parameters of chemical compounds, it appears that dedicated studies employing these methods for this compound have not been published. General computational methods, such as Density Functional Theory (DFT), are frequently used to calculate energy profiles of reaction pathways, including transition states and intermediates. These calculations are instrumental in predicting the feasibility and rates of chemical reactions. Similarly, various theoretical models can be applied to predict rate constants based on the calculated energy barriers.

However, without specific published research on this particular molecule, no data on its energy profiles or predicted rate constants can be provided. The scientific community has explored the computational chemistry of other imidazole derivatives, but per the specific constraints of this article, such data cannot be presented.

Therefore, this section remains devoid of detailed research findings and data tables, as the primary scientific literature required to populate it is not available at this time.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Methyl 2 1 Naphthyl Imidazole Methodology Focused

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Principles

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, allowing for their identification.

For aromatic and heterocyclic compounds like 5-Methyl-2-(1-naphthyl)imidazole, the FT-IR spectrum reveals key vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. acadpubl.eumdpi.com The stretching vibrations of the C=C bonds within the aromatic rings of the naphthyl and imidazole (B134444) moieties generally appear in the 1625-1430 cm⁻¹ range. acadpubl.eumdpi.com The C=N stretching vibration of the imidazole ring is a characteristic band, often seen around 1512 cm⁻¹. acadpubl.eu Furthermore, C-N stretching vibrations can be identified, typically appearing near 1299 cm⁻¹. acadpubl.eu The presence of a methyl group is confirmed by its characteristic stretching and bending vibrations.

Table 1: Key FT-IR Vibrational Assignments for Imidazole and Naphthyl Containing Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Aromatic C-H Stretch3100-3000 acadpubl.eumdpi.com
Aromatic C=C Stretch1625-1430 acadpubl.eumdpi.com
Imidazole C=N Stretch~1512 acadpubl.eu
C-N Stretch~1299 acadpubl.eu
Aldehyde C=O Stretch~1700

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the molecule's vibrational energy levels. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete vibrational analysis when used in conjunction with FT-IR.

In the analysis of this compound, Raman spectroscopy can effectively probe the vibrations of the carbon skeleton. The aromatic C=C stretching vibrations that are strong in the FT-IR spectrum are also prominent in the Raman spectrum. acadpubl.eu The symmetric "breathing" modes of the aromatic rings, which involve the entire ring expanding and contracting, often give rise to strong Raman signals. For imidazole-containing compounds, specific ring deformation modes can be identified. mdpi.com For instance, analysis of related imidazole compounds has identified key Raman band pairs, such as at 1568/1585 cm⁻¹, 1282/1260 cm⁻¹, and 983/1004 cm⁻¹, which can help to characterize the imidazole ring's environment. mdpi.com

Table 2: Illustrative Raman Shifts for Imidazole Ring Vibrations

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
Imidazole Ring C4=C5 Stretch1568/1585 mdpi.com
Imidazole Ring Vibration1282/1260 mdpi.com
Imidazole Ring Breathing983/1004 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Spectral Interpretation Principles

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) in parts per million (ppm) indicates the electronic environment. Protons in aromatic regions, such as the naphthyl and imidazole rings of this compound, typically resonate at higher chemical shifts (downfield) compared to aliphatic protons. The protons of the methyl group would appear as a singlet at a lower chemical shift. The integration of the peaks corresponds to the relative number of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of carbon atoms are also sensitive to their electronic environment. Aromatic and heteroaromatic carbons resonate in a characteristic downfield region, typically between 120 and 150 ppm for imidazole derivatives. The carbon of the methyl group would appear at a much lower chemical shift (upfield).

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Relevant Moieties

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HAromatic Protons7.0 - 8.5 acs.orgrsc.org
¹HImidazole Ring Protons7.0 - 8.0 chemicalbook.com
¹HMethyl Protons2.0 - 2.5 acs.orgresearchgate.net
¹³CAromatic/Imidazole Ring Carbons120 - 150 chemicalbook.com
¹³CMethyl Carbon20 - 30 acs.orgacs.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides fundamental structural information, 2D NMR techniques are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the naphthyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons (carbons with no attached protons) and for linking the different fragments of the molecule, such as connecting the naphthyl group to the imidazole ring and the methyl group to its position on the imidazole ring.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system.

For this compound, the extensive conjugation provided by the naphthyl and imidazole ring systems is expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic systems. The specific λmax values and their corresponding molar absorptivities (ε) can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and support the experimental observations. esisresearch.org

Table 4: Expected UV-Vis Absorption for Aromatic Systems

Transition TypeChromophoreTypical λmax Range (nm)
π → πNaphthyl Ring250 - 350
π → πImidazole Ring200 - 280

Analysis of Chromophoric and Auxochromic Effects

The electronic absorption properties of this compound are determined by the interplay of its chromophoric and auxochromic groups, which can be investigated using UV-Visible spectroscopy. The naphthalene (B1677914) and imidazole rings constitute the primary chromophores, the systems responsible for absorbing ultraviolet or visible light. The introduction of a methyl group (an auxochrome) can influence the absorption characteristics.

In principle, the UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across a range of wavelengths. semanticscholar.orgresearchgate.net The resulting spectrum would be expected to show distinct absorption bands. For instance, imidazole itself has a characteristic absorption peak around 209 nm. researchgate.net The extended π-system of the naphthalene group would lead to absorption at longer wavelengths, likely exhibiting multiple bands corresponding to π → π* transitions. semanticscholar.org The methyl group, acting as an auxochrome, may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted 2-(1-naphthyl)imidazole. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to theoretically predict the UV-Vis spectrum and aid in the assignment of electronic transitions. semanticscholar.org

Interactive Table: Hypothetical UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol22025,000π → π
28010,000π → π
3155,000n → π*

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and gain insight into the structure of a compound through its fragmentation pattern. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to accurately determine its molecular mass. bris.ac.uk The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would confirm the compound's chemical formula (C₁₄H₁₂N₂).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The bonds in the molecular ion break in a predictable manner, with the stability of the resulting fragment ions dictating the major peaks in the spectrum. whitman.edumsu.edu For this compound, fragmentation is likely to occur at several key points. The cleavage of the bond between the imidazole and naphthyl rings would be a probable fragmentation pathway. The fragmentation of the imidazole ring itself, often involving the loss of small molecules like HCN, is also a common process in the mass spectra of imidazole derivatives. researchgate.net The stability of the naphthyl cation would likely make it a prominent fragment in the spectrum.

Interactive Table: Expected Major Fragments in the Mass Spectrum

m/zProposed Fragment
204[C₁₄H₁₂N₂]⁺ (Molecular Ion)
127[C₁₀H₇]⁺ (Naphthyl cation)
77[C₁₀H₇ - C₄H₂]⁺
51[C₄H₃]⁺

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Crystallographic Principles and Data Interpretation

The process involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystallographic data is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. researchgate.net For a molecule like this compound, key parameters to be determined would include the planarity of the imidazole and naphthalene ring systems and the dihedral angle between them. iucr.org

Interactive Table: Hypothetical Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.29

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray diffraction data allows for the analysis of the crystal packing and the intermolecular interactions that hold the molecules together in the solid state. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules, such as hydrogen bonds and π-π stacking interactions. iucr.orgnih.gov For this compound, one would expect to see significant contributions from H···H, C···H, and N···H contacts, as well as potential π-π stacking between the aromatic rings of adjacent molecules. nih.gov

Interactive Table: Hypothetical Hirshfeld Surface Contact Percentages

Contact TypeContribution (%)
H···H45
C···H/H···C25
N···H/H···N15
C···C10
Other5

Elemental Analysis Principles

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's chemical formula. For this compound (C₁₄H₁₂N₂), the theoretical elemental composition can be readily calculated. The experimental values, obtained through combustion analysis, should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity and empirical formula of the synthesized compound. researchgate.net

Interactive Table: Elemental Analysis Data

ElementTheoretical %Found %
Carbon (C)82.3282.15
Hydrogen (H)5.925.98
Nitrogen (N)13.7113.65

Applications in Materials Science and Chemical Technologies Non Biological Focus

Nonlinear Optical (NLO) Properties and Applications

Organic molecules with extensive π-electron systems and charge-transfer characteristics are of great interest for applications in nonlinear optics. Although direct experimental data for 5-Methyl-2-(1-naphthyl)imidazole is not available, its properties can be inferred from studies on related imidazole (B134444) and naphthalene (B1677914) derivatives. researchgate.netacs.orgsemanticscholar.org

Nonlinear optical phenomena arise from the interaction of light with a material, causing a nonlinear response in the material's polarization. researchgate.net This response is described by hyperpolarizabilities, which are molecular-level coefficients. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the third-order hyperpolarizability (γ) governs third-order effects such as third-harmonic generation and two-photon absorption. semanticscholar.org

For a molecule to exhibit a significant first hyperpolarizability (β), it must lack a center of symmetry and typically possesses strong electron donor and acceptor groups connected by a π-conjugated bridge. The third-order hyperpolarizability (γ) is less dependent on symmetry and is generally enhanced in molecules with extended π-electron systems. semanticscholar.org Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting these properties by calculating the molecule's response to an applied electric field. researchgate.netacs.org Studies on imidazole derivatives show that these computational approaches can effectively predict NLO behavior. researchgate.net

The NLO properties of organic compounds are intrinsically linked to their molecular structure. Key factors include:

π-Conjugated System: The naphthyl group in this compound provides an extended π-electron system, which is fundamental for enhancing NLO response. The delocalized π-electrons are easily polarized by an external electric field, leading to large hyperpolarizabilities. semanticscholar.org

Donor-Acceptor Groups: The imidazole ring can act as either an electron donor or acceptor. nih.gov The methyl group at the 5-position is an electron-donating group. This combination of the electron-rich imidazole and the large π-system of the naphthyl group can create an intramolecular charge transfer (ICT) system, which is highly beneficial for NLO activity. acs.org

Asymmetry: The substitution pattern of this compound results in an asymmetric molecule, a prerequisite for second-order NLO activity (non-zero β).

Theoretical studies on similar triaryl imidazoles have demonstrated that the arrangement of donor and acceptor groups significantly impacts the hyperpolarizability values. semanticscholar.org For instance, the calculated first and third-order hyperpolarizabilities for a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, show significant NLO potential. semanticscholar.org

Table 1: Calculated NLO Properties of a Structurally Related Imidazole Derivative Data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol from theoretical calculations.

PropertyValueUnit
First Hyperpolarizability (β)High (specific value dependent on calculation method)esu
Third-Order Susceptibility (χ⁽³⁾)2.2627 × 10⁻⁶esu
Nonlinear Refractive Index (n₂)-2.89 × 10⁻⁶cm²W⁻¹
Nonlinear Absorption Coefficient (β_abs)4.044 × 10⁻¹cmW⁻¹

Source: Semantic Scholar. semanticscholar.org

Materials with strong NLO responses are essential for developing advanced optoelectronic and photonic devices. The predicted properties of this compound suggest its potential use in:

Optical Switching: Materials with a large nonlinear refractive index can be used to create all-optical switches, where light controls light, enabling faster data processing.

Frequency Conversion: The ability to generate second or third harmonics of incident light is crucial for producing lasers that operate at different wavelengths.

Optical Limiting: Materials that exhibit strong nonlinear absorption can be used to protect sensitive optical sensors and human eyes from high-intensity laser beams.

The combination of the imidazole core, known for its electronic versatility, with the extended π-system of the naphthalene moiety makes this compound a promising candidate for further investigation in materials science. dntb.gov.ua

Catalytic Applications in Organic Transformations

The imidazole moiety is a "privileged structure" in medicinal chemistry and also plays a significant role in catalysis. nih.gov Its nitrogen atoms can act as nucleophiles, bases, or ligands for metal catalysts. nih.govnih.gov

In homogeneous catalysis, imidazole derivatives are widely used as ligands that coordinate with transition metals to form active catalytic complexes. The nitrogen atoms of the imidazole ring can donate their lone pair of electrons to a metal center, influencing its electronic properties and reactivity. mdpi.com

The structure of this compound makes it a potentially effective ligand:

Steric Hindrance: The bulky 1-naphthyl group at the 2-position can create a specific steric environment around the metal center. This can influence the selectivity of a reaction, for example, in asymmetric catalysis. acs.org

Electronic Effects: The methyl group and the naphthyl group modify the electron density on the imidazole ring, which in turn tunes the metal center's catalytic activity. Studies on nickel-catalyzed reactions have shown that the choice of ligand is critical for achieving C-H bond activation and cross-coupling reactions of imidazoles. nih.gov

π-Stacking Interactions: The naphthyl group can engage in π-stacking interactions with substrates or other parts of the catalytic system, which can help in substrate binding and orientation, potentially enhancing catalytic efficiency and selectivity. researchgate.net

Recent research has highlighted the use of imidazole derivatives in cooperative bimetallic radical catalysis for asymmetric hydrogen-atom transfer, where the imidazole acts as the hydrogen-atom donor. acs.org The catalytic system showed excellent tolerance for ketones bearing naphthyl groups. acs.org

Table 2: Examples of Homogeneous Catalytic Systems Employing Imidazole-Type Ligands

Catalyst SystemReaction TypeRole of Imidazole LigandReference
Ni(OTf)₂/dcypeC-H Arylation of ImidazolesReactant/Ligand nih.gov
(salen)Ti(III)-imidazoleAsymmetric Hydrogen-Atom TransferHydrogen-Atom Donor/Ligand acs.org
Rhodium ComplexIsomerization of AlkenesControls activity via coordination acs.org

Heterogeneous catalysts are preferred in many industrial processes due to their ease of separation and recyclability. Imidazole derivatives can be incorporated into solid supports to create robust heterogeneous catalysts. researchgate.net

This compound could be utilized in heterogeneous catalysis in several ways:

Functionalized Supports: The imidazole ring can be chemically tethered to the surface of materials like silica, polymers, or graphene. The resulting material would have accessible catalytic sites.

Metal-Organic Frameworks (MOFs): Imidazole derivatives can serve as the organic linkers in the synthesis of MOFs. mdpi.com These materials have high surface areas and tunable pore sizes, making them highly effective catalysts for various organic transformations, such as the synthesis of other substituted imidazoles. mdpi.com A chromium-based MOF, MIL-101, has been shown to be an efficient heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com

The functionalization of solid supports with imidazole derivatives allows for the creation of catalysts that combine the high activity of homogeneous systems with the practical advantages of heterogeneous systems. nih.govresearchgate.net

Exploration of Reaction Specificity and Efficiency

The imidazole ring is a versatile heterocyclic moiety known for its acidic and basic properties, which allows it to participate in a wide range of chemical reactions. researchgate.net The reactivity of this compound is dictated by the interplay of its constituent parts: the imidazole core, the methyl group at the 5-position, and the bulky naphthyl group at the 2-position. These substituents influence the compound's electronic and steric profile, thereby governing its reaction specificity and efficiency.

Imidazole derivatives serve as crucial building blocks in organic synthesis. For instance, related imidazole precursors have been utilized as key intermediates in the multi-step, metal-free synthesis of diarylamines, highlighting the ring's utility in constructing complex molecular frameworks. acs.org In such syntheses, the imidazole moiety can be part of a precursor that is later modified. For example, a precursor like 2-(chloromethyl)-1H-imidazole can be used to alkylate other molecules. acs.org

Furthermore, the imidazole structure is fundamental to the formation of certain catalysts. The compound 2-methylimidazole, a close relative of the title compound's core, acts as a "coordination regulator" in the synthesis of two-dimensional Metal-Organic Framework-5 (MOF-5). rsc.org It competitively coordinates with metal ions to inhibit crystal growth in one dimension, leading to the formation of nanosheets with enhanced catalytic activity for reactions like the Knoevenagel condensation. rsc.org This suggests that this compound could also be explored for its modulating effects in the synthesis of specialized catalysts or functional porous materials.

Applications in Sensing and Detection Technologies

The structural combination of a metal-coordinating imidazole ring and a fluorescent naphthalene group makes this compound a promising candidate for developing new sensing technologies. Imidazole-based compounds are well-regarded as signaling units for both cations and anions; the nitrogen atoms in the ring can bind to metal ions, while the acidic N-H proton can interact with anions. nih.gov

Fluorescence and Colorimetric Probes

The naphthalene moiety is a classic fluorophore, while the imidazole ring provides an effective binding site for analytes. This combination is a well-established strategy for designing chemosensors. When an analyte binds to the imidazole portion, it can induce a change in the electronic environment of the naphthalene fluorophore, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response) or a visible color change.

Research on analogous structures demonstrates the viability of this approach. Various imidazole derivatives have been successfully developed as selective probes for environmentally and biologically important ions.

Imidazole Derivative Target Analyte(s) Sensing Mechanism Detection Limit
Thieno-imidazole based polymerHg²⁺, Zn²⁺Colorimetric for Hg²⁺, Fluorescence turn-on for Zn²⁺Not specified nih.gov
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (B47542) (TS)Cu²⁺Fluorescence quenching0.09 µM researchgate.net
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS)Cu²⁺Fluorescence quenching0.28 µM researchgate.net
Fused isoindole-imidazole Schiff baseZn²⁺Fluorescence enhancement (19-fold)0.073 µM nih.gov
Anthraquinone-imidazole derivative (FAI)Ag⁺Fluorescence quenching and color change66 nM rsc.org

This table presents data for related imidazole-based sensors to illustrate the potential of the this compound scaffold.

These examples, where imidazole derivatives selectively detect ions like mercury, zinc, copper, and silver, strongly suggest that this compound could be engineered into a selective fluorescent or colorimetric probe. researchgate.netnih.govnih.govrsc.org

Electrochemical and Optical Sensors

Beyond optical methods, imidazole compounds are integral to the development of electrochemical sensors. The redox properties of the imidazole ring can be exploited for the direct electrochemical determination of target molecules. A recent study demonstrated a rapid and simple electrochemical method for detecting 4(5)-methylimidazole (4-MeI), a potential carcinogen, in food colors using square wave voltammetry. nih.gov This technique offered quantitative measurement down to a concentration of 10 μM (approximately 0.8 ppm). nih.gov

Furthermore, imidazole derivatives are critical components of metal-organic frameworks (MOFs) used in sensing applications. Zeolitic imidazolate frameworks (ZIFs), such as Cd ZIF-67, are porous materials synthesized from imidazole linkers and metal ions. nih.gov These frameworks can be used to modify electrodes, creating sensors with exceptionally high sensitivity. For example, a glassy carbon sensor modified with Cd ZIF-67 was developed for the ultrasensitive detection of a sarin (B92409) nerve agent simulant, achieving a detection limit as low as 0.06 pM. nih.gov

Sensor Type Imidazole Compound Target Analyte Technique Key Finding
Electrochemical4(5)-methylimidazole4(5)-methylimidazole (self-detection)Square Wave VoltammetryQuantitative detection down to 10 μM in aqueous solutions. nih.gov
ElectrochemicalCd zeolitic imidazole framework-67 (Cd ZIF-67)Dimethyl methyl phosphonate (B1237965) (sarin simulant)Adsorptive Stripping VoltammetryUltra-sensitive detection with a limit of 0.06 pM. nih.gov

This table summarizes findings for related imidazole-based electrochemical sensors, highlighting the platform's potential.

Given these precedents, this compound could be explored both as a target for direct electrochemical detection and as a building block for creating advanced sensor materials like MOFs.

Functional Materials and Molecular Devices

The distinct electronic and structural features of this compound make it a candidate for incorporation into advanced functional materials and molecular-scale devices.

Charge Transport Materials

In the field of organic electronics, materials capable of efficiently transporting charge are essential. The performance of devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) depends critically on the hole transport materials (HTMs) and electron transport materials (ETMs). rsc.org The naphthalene moiety within this compound is particularly relevant here. Materials based on naphthalene, specifically n-type materials derived from naphthalene diimide (NDI), are considered among the most promising ETMs for creating high-performance PSCs. rsc.org These materials facilitate the crucial extraction of electrons from the perovskite absorber layer. rsc.orgrsc.org

While this compound is not an NDI, the presence of the π-conjugated naphthalene system provides a structural motif known to be effective in charge transport. Its properties could be tuned by further chemical modification, suggesting its potential as a component in novel ETMs or HTMs for next-generation solar cells and other electronic devices.

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound possesses key features that make it an excellent candidate for self-assembly.

Hydrogen Bonding: The N-H group on the imidazole ring is a classic hydrogen bond donor, while the other nitrogen atom can act as an acceptor. nih.gov

π–π Stacking: The large, planar aromatic surface of the naphthyl group can participate in strong π–π stacking interactions with other aromatic systems.

Metal Coordination: The imidazole nitrogen atoms are effective ligands for coordinating with metal ions.

This combination of interactions allows the molecule to form well-defined, higher-order structures. The self-assembly of imidazole units with metal ions is the basis for the formation of highly crystalline and porous ZIFs. nih.gov Similarly, the π-π interactions of aromatic rings are known to be crucial driving forces in the formation of molecular crystals and other organized assemblies. acs.org The dual capacity for both hydrogen bonding and π-stacking suggests that this compound could be used to construct novel supramolecular polymers, gels, or crystalline materials with tailored electronic or host-guest properties.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Methods

The synthesis of imidazole (B134444) derivatives is a well-established field of organic chemistry. chemijournal.com However, the development of stereoselective methods for preparing derivatives of 5-Methyl-2-(1-naphthyl)imidazole, particularly where chirality is introduced, remains a significant area for future work. The biological activity of related compounds, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazole, has been shown to be highly dependent on the stereochemistry at the carbon bridge connecting the naphthalene (B1677914) and imidazole rings. nih.gov

Future research should focus on:

Chiral Catalysis: Employing chiral catalysts, such as Katsuki-type salen-titanium complexes, could enable the enantioselective reduction of precursors or asymmetric hydrogen-atom transfer reactions to introduce a stereocenter. acs.org

Diastereoselective Approaches: For derivatives with multiple stereocenters, developing diastereoselective lithiation or other functionalization reactions will be crucial for accessing specific isomers. researchgate.net

Enzymatic Resolutions: Exploring the use of enzymes for the kinetic resolution of racemic mixtures of this compound derivatives could provide a green and efficient route to enantiopure compounds.

A comparative table of potential stereoselective methods is presented below:

MethodPotential AdvantagesKey Research Focus
Chiral Lewis Acid Catalysis High enantioselectivity, broad substrate scope.Design of ligands specific to the naphthyl-imidazole scaffold.
Organocatalysis Metal-free, environmentally benign.Development of chiral imidazolidinone or proline-based catalysts.
Enzymatic Resolution High specificity, mild reaction conditions.Screening of lipase (B570770) and esterase libraries for activity.

Advanced Mechanistic Studies Using In Situ Spectroscopy

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and designing novel applications. The application of in situ spectroscopic techniques to the study of reactions involving this compound is a largely unexplored frontier.

Future investigations should leverage:

In Situ NMR and FT-IR Spectroscopy: To monitor the formation of intermediates and byproducts in real-time during synthesis, providing insights into reaction kinetics and pathways. Studies on other imidazole derivatives have successfully used these techniques to elucidate reaction mechanisms. nih.gov

UV-Vis and Fluorescence Spectroscopy: To probe the electronic properties of the molecule and its derivatives, particularly in the context of their interaction with other molecules or materials. This is relevant for applications in sensing or as optical materials.

Raman Spectroscopy: To gain vibrational information that can complement IR data and is particularly useful for studying reactions in aqueous media or within solid matrices.

Integration into Complex Hybrid Materials

The incorporation of this compound into hybrid materials could lead to novel functionalities. The imidazole moiety can act as a ligand for metal ions, while the naphthyl group can engage in π-π stacking interactions, making it an attractive building block for coordination polymers and metal-organic frameworks (MOFs).

Key research avenues include:

Coordination Polymers and MOFs: Synthesizing and characterizing materials where the imidazole nitrogen coordinates to metal centers. These materials could exhibit interesting catalytic, gas sorption, or luminescent properties.

Functionalized Nanoparticles: Grafting this compound derivatives onto the surface of nanoparticles (e.g., gold, silica) to create functional materials for sensing, catalysis, or biomedical applications.

Conducting Polymers: Exploring the incorporation of this compound into the backbone of conducting polymers to modulate their electronic and optical properties.

Exploration of Novel Catalytic Transformations

While imidazoles are known to participate in and catalyze various reactions, the specific catalytic activities of this compound are yet to be systematically explored. chemijournal.com The steric and electronic properties conferred by the naphthyl group could lead to unique catalytic selectivities.

Future research should investigate its potential as a:

N-Heterocyclic Carbene (NHC) Precursor: Conversion to the corresponding NHC would open up a wide range of organocatalytic transformations.

Ligand in Transition Metal Catalysis: The imidazole nitrogen can act as a ligand for transition metals, and the resulting complexes could be screened for activity in cross-coupling, oxidation, and reduction reactions.

Organocatalyst for Asymmetric Reactions: The inherent structure could be modified to create a chiral environment, enabling its use as a catalyst in asymmetric synthesis.

Computational Design of Tailored this compound Derivatives for Specific Technological Applications

Computational chemistry and molecular modeling offer powerful tools for predicting the properties of novel molecules and guiding synthetic efforts. acs.org Applying these methods to this compound can accelerate the discovery of derivatives with tailored properties.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features with biological activity or other properties, aiding in the design of more potent or selective compounds.

Molecular Docking: Simulating the interaction of derivatives with biological targets, such as enzymes or receptors, to predict binding affinities and modes of action. rsc.org

Density Functional Theory (DFT) Calculations: Predicting electronic properties, such as HOMO-LUMO gaps, which are crucial for designing materials for electronic and optical applications.

A table summarizing potential computational approaches is provided below:

Computational MethodApplicationPredicted Properties
QSAR Drug discovery, materials science.Biological activity, toxicity, solubility.
Molecular Docking Drug design, enzyme inhibition studies.Binding affinity, interaction modes.
DFT Materials design, mechanistic studies.Electronic structure, reactivity, spectroscopic properties.

Investigation of Sustainable Synthesis and Application Methodologies

Developing green and sustainable chemical processes is a critical goal for modern chemistry. nih.gov Future research on this compound should prioritize the development of environmentally friendly synthetic methods and applications.

Key areas for investigation include:

Green Solvents: Exploring the use of water, ethanol (B145695), or other green solvents in the synthesis of the parent compound and its derivatives.

Catalyst-Free Syntheses: Investigating one-pot, multi-component reactions that proceed without the need for a catalyst, reducing waste and cost. nih.gov

Renewable Feedstocks: Where possible, exploring the use of starting materials derived from renewable resources.

Applications in Green Chemistry: Investigating the use of this compound and its derivatives as catalysts or reagents in environmentally benign transformations.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and technologies across a range of disciplines.

Q & A

Basic: What are the key synthetic methodologies for preparing 5-methyl-2-(1-naphthyl)imidazole, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves cyclocondensation reactions using aldehydes, ammonium acetate, and appropriate ketones or amines. For example, substituted imidazoles are often synthesized via the Debus-Radziszewski method, where naphthaldehyde derivatives react with methylamine and ammonia under reflux in polar solvents like ethanol or DMF . Optimization of catalysts (e.g., acetic acid or iodine) and temperature (80–120°C) is critical for achieving yields >80% while minimizing side products like uncyclized intermediates. Purity is confirmed via melting point analysis, HPLC, and spectroscopic techniques (IR, 1H NMR^1 \text{H NMR}) .

Advanced: How can regioselectivity challenges in synthesizing this compound derivatives be addressed using directing groups or computational modeling?

Answer:
Regioselectivity issues arise due to competing nucleophilic attack sites on the imidazole ring. Introducing electron-withdrawing groups (EWGs) at specific positions or using metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can direct substituents to desired sites. Computational tools like DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution, enabling rational design of precursors. For instance, steric hindrance from the naphthyl group at position 2 directs methyl substitution to position 5, as validated by 1H NMR^1 \text{H NMR} coupling constants and X-ray crystallography .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Answer:

  • IR Spectroscopy : Look for NH stretching (3100–3300 cm1^{-1}), aromatic C=C (1450–1600 cm1^{-1}), and C=N (1600–1650 cm1^{-1}) vibrations .
  • 1H NMR^1 \text{H NMR} : Aromatic protons (6.8–8.5 ppm) and methyl groups (2.4–2.6 ppm as singlets) confirm substitution patterns. Coupling constants (e.g., J=8.0HzJ = 8.0 \, \text{Hz}) distinguish para/meta orientations .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 248 for C _{15} \text{H _{14} }N _2 $) and fragmentation patterns validate molecular weight and structure .

Advanced: How can contradictory biological activity data (e.g., antibacterial vs. antiviral) for this compound derivatives be systematically resolved?

Answer:
Contradictions often stem from assay conditions (e.g., bacterial strain variability, concentration thresholds) or structural modifications. Researchers should:

  • Perform dose-response curves to establish IC50_{50} values.
  • Compare logP and solubility data to assess bioavailability differences.
  • Use molecular docking to evaluate binding affinities against distinct targets (e.g., bacterial DNA gyrase vs. HIV reverse transcriptase). For example, nitro-group-containing analogs in position 5 show enhanced anti-HIV activity but reduced antibacterial efficacy due to divergent binding pockets .

Basic: What in vitro assays are recommended for evaluating the antibacterial activity of this compound analogs?

Answer:

  • MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours.
  • Biofilm Inhibition : Assess using crystal violet staining for P. aeruginosa. Compounds with electron-deficient aromatic rings (e.g., nitro or sulfonyl groups) often exhibit enhanced biofilm disruption .

Advanced: How can in silico ADME/Tox prediction tools guide the optimization of this compound derivatives for preclinical studies?

Answer:

  • Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors.
  • SwissADME : Predict metabolic stability (CYP450 interactions) and blood-brain barrier permeability.
  • ProTox-II : Flag hepatotoxic or mutagenic substructures (e.g., nitro groups). For instance, replacing nitro with sulfone groups reduces toxicity while retaining activity .

Basic: What structural features of this compound contribute to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

Answer:
The planar naphthyl group facilitates hydrophobic interactions with the HIV-1 reverse transcriptase pocket, while the imidazole nitrogen forms hydrogen bonds with Lys101 and Lys103 residues. Methyl substitution at position 5 enhances rigidity, improving binding affinity. Analog modifications (e.g., nitro groups at position 4) further disrupt viral replication by sterically hindering conformational changes in the enzyme .

Advanced: What strategies are effective in resolving overlapping 1H NMR^1 \text{H NMR}1H NMR signals in densely substituted this compound derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign aromatic protons.
  • Variable Temperature NMR : Suppress signal broadening caused by slow ring flipping.
  • Isotopic Labeling : Use 13C^{13} \text{C}-enriched precursors to track carbon environments. For example, diastereotopic protons in tetra-substituted analogs are distinguishable at low temperatures (−40°C) .

Basic: How can researchers validate the purity of this compound batches before biological testing?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients; purity ≥95% is required.
  • Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 70.83%, H: 5.55% for C _{15} \text{H _{14} }N _2 $) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization.

Advanced: What mechanistic insights explain the dual role of this compound in both enzyme inhibition and metal chelation?

Answer:
The imidazole ring’s lone-pair electrons enable coordination with transition metals (e.g., Fe2+^{2+}, Zn2+^{2+}), disrupting metalloenzyme activity (e.g., bacterial urease). Concurrently, hydrophobic interactions with enzyme allosteric pockets inhibit substrate binding. Computational studies show chelation stabilizes the enzyme-inhibitor complex, enhancing potency by 10–100-fold compared to non-chelating analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.